Coelenterazine h hydrochloride

Calcium Imaging Bioluminescence Aequorin Assay

Coelenterazine h hydrochloride is a structurally optimized luminophore with the C-2 hydroxyl removed, delivering 10–20× higher luminescence intensity than native coelenterazine. Its ATP-independent oxidation and enhanced cell permeability enable robust in vivo tumor imaging, sensitive Ca²⁺ transient detection in neurons, high-throughput BRET protein interaction mapping, and live-cell ROS quantification. Select this compound for applications where signal-to-noise ratio, calcium sensitivity, and cost-efficient substrate consumption are critical experimental parameters.

Molecular Formula C26H22ClN3O2
Molecular Weight 443.9 g/mol
Cat. No. B12367092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoelenterazine h hydrochloride
Molecular FormulaC26H22ClN3O2
Molecular Weight443.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O.Cl
InChIInChI=1S/C26H21N3O2.ClH/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19;/h1-14,17,30-31H,15-16H2;1H
InChIKeyWNNCQCAQZZMPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coelenterazine h Hydrochloride: A High-Sensitivity, ATP-Independent Bioluminescent Substrate for Calcium Detection and In Vivo Imaging


Coelenterazine h hydrochloride (2-deoxycoelenterazine, CLZN-h) is a synthetic imidazopyrazinone derivative of native coelenterazine [1]. It functions as a luminogenic substrate for Renilla luciferase (RLuc), its enhanced variant RLuc8, and as a prosthetic group for the calcium-sensitive photoprotein aequorin [2]. Its key structural modification—the removal of a hydroxyl group at the C-2 position—confers significantly enhanced luminescence intensity, greater calcium sensitivity, and improved cell permeability compared to native coelenterazine . Unlike ATP-dependent luciferins, its light emission is triggered solely by oxidation, enabling cellular energy-state-independent measurements .

Why Coelenterazine h Hydrochloride Cannot Be Interchanged with Native Coelenterazine or Other Analogs


Despite sharing a common imidazopyrazinone core, coelenterazine analogs exhibit profound, application-critical differences in calcium affinity, total light output, and emission kinetics [1]. Simply substituting native coelenterazine for coelenterazine h hydrochloride will result in a 10- to 20-fold reduction in luminescent signal . Conversely, substituting coelenterazine h for coelenterazine cp (which has a faster half-rise time of 2-5 ms) will alter the temporal resolution of calcium transients [2]. For Renilla luciferase-based assays, coelenterazine h provides a superior signal-to-noise ratio compared to native coelenterazine, but is less effective than coelenterazine 400a for BRET applications where spectral separation is paramount . Therefore, analog selection must be driven by the specific experimental requirements of the assay system, not by generic class membership.

Quantitative Differentiation of Coelenterazine h Hydrochloride from Its Closest Analogs


Superior Luminescence Intensity in Aequorin-Based Calcium Detection

When reconstituted with apoaequorin, coelenterazine h hydrochloride exhibits a relative luminescence intensity 16-fold higher than that of native coelenterazine at a physiologically relevant calcium concentration of 100 nM [1]. This is consistent with other reports indicating a 10- to 20-fold signal enhancement . In contrast, coelenterazine cp exhibits a 28-fold increase but with a markedly faster kinetic profile [1]. This differential performance directly addresses the critical need for high-sensitivity detection of subtle, sub-micromolar calcium fluctuations in cellular signaling studies.

Calcium Imaging Bioluminescence Aequorin Assay

Enhanced Total Light Output in Renilla Luciferase Assays

In assays utilizing Renilla luciferase, coelenterazine h hydrochloride generates a 10-fold higher total light output compared to native coelenterazine . While this enhancement is slightly less than the 16-fold observed with aequorin, it still represents a substantial improvement in assay sensitivity and dynamic range. Furthermore, the bioluminescent emission is characterized by a half-total time of 0.6–1.2 seconds , which is notably longer than the flash kinetics of native coelenterazine, providing a wider window for signal integration and reducing variability in plate-reader assays.

Gene Reporter Assay Renilla Luciferase High-Throughput Screening

Distinct Kinetic Profile for Optimized Temporal Resolution

Coelenterazine h hydrochloride exhibits a half-rise time of 6–30 milliseconds in response to a calcium pulse, which is identical to the kinetic profile of native coelenterazine but significantly slower than coelenterazine cp, which has a half-rise time of just 2–5 milliseconds [1]. This kinetic equivalence to the native substrate, when paired with its 16-fold higher signal intensity, means coelenterazine h provides enhanced detectability without sacrificing the temporal dynamics of physiological calcium transients. In contrast, while cp offers faster kinetics, its relative luminescence capacity (RLC) is only 0.63 compared to 0.75 for coelenterazine h [1], indicating a trade-off in total integrated emission.

Kinetic Analysis Calcium Signaling Stopped-Flow

Improved Cell Permeability and In Vivo Compatibility

The structural modification in coelenterazine h (dehydroxylation at C-2) enhances its cell permeability compared to native coelenterazine, enabling more efficient loading into cells for intracellular calcium measurements and in vivo imaging applications [1]. Its high solubility in DMSO (up to 81 mg/mL) facilitates the preparation of concentrated stock solutions, minimizing the volume of organic solvent introduced into biological systems . Critically, its bioluminescence is ATP-independent, allowing for accurate measurements even under metabolically compromised conditions where ATP-dependent luciferins (e.g., firefly luciferin) would produce false-negative or variable results .

In Vivo Imaging Cell Permeability ATP-Independent Assay

Suitability for Bioluminescence Resonance Energy Transfer (BRET) Applications

Coelenterazine h hydrochloride serves as the donor substrate for BRET¹ assays, emitting light at approximately 475 nm which can excite acceptor fluorophores like YFP (emission ~530 nm) [1]. This makes it a viable and often more cost-effective alternative to specialized BRET substrates. However, for applications requiring minimal spectral overlap with GFP, coelenterazine 400a (emission maximum 390–400 nm) is the preferred substrate due to its superior spectral separation . Thus, coelenterazine h represents a strategic procurement choice for standard BRET assays where signal intensity and cost-effectiveness are prioritized over maximal spectral resolution.

BRET Protein-Protein Interaction High-Throughput Screening

High Sensitivity for Reactive Oxygen Species (ROS) Detection

Coelenterazine h hydrochloride is a highly sensitive and specific chemiluminescent probe for detecting superoxide anions and peroxynitrite in living cells . It exhibits a 16-fold greater luminescence intensity compared to native coelenterazine in this context, providing a significantly enhanced dynamic range for quantifying subtle changes in cellular oxidative stress . Its cell-permeable nature allows for direct intracellular measurement of ROS without the need for transfection or complex sample preparation .

Oxidative Stress Reactive Oxygen Species Chemiluminescence

Recommended Application Scenarios for Coelenterazine h Hydrochloride Based on Comparative Evidence


High-Sensitivity Calcium Flux Assays in Neuronal and Cardiac Research

Coelenterazine h hydrochloride is the optimal substrate for reconstituting semi-synthetic aequorin to detect subtle, sub-micromolar calcium oscillations. Its 16-fold higher luminescence intensity at 100 nM Ca2+ compared to native coelenterazine [1] allows researchers to reliably quantify rapid calcium transients in neurons and cardiomyocytes that would otherwise be lost in background noise. This enhanced sensitivity is critical for pharmacological studies of ion channel modulation and G-protein coupled receptor (GPCR) signaling [2].

ATP-Independent In Vivo Bioluminescence Imaging (BLI) of Tumor Xenografts

For in vivo imaging of tumor growth and metastasis in small animal models, coelenterazine h provides a robust ATP-independent alternative to firefly luciferin. Its enhanced cell permeability [1] and 10-fold higher light output with Renilla luciferase [2] enable sensitive detection of labeled cells, even within hypoxic tumor cores where ATP levels are low [3]. This makes it a powerful tool for longitudinal studies of tumor progression and therapeutic response.

Cost-Effective and Sensitive BRET¹ Assays for Protein-Protein Interaction Studies

Coelenterazine h is a recommended donor substrate for standard Bioluminescence Resonance Energy Transfer (BRET) assays. Its emission at ~475 nm is compatible with YFP and similar acceptors [1]. While coelenterazine 400a offers superior spectral separation, coelenterazine h provides a significantly higher signal-to-noise ratio due to its 10- to 16-fold higher luminescence output [2], reducing the amount of protein and substrate required per assay. This combination of high sensitivity and cost-effectiveness makes it ideal for large-scale protein interaction mapping and high-throughput drug screening.

Quantitative Measurement of Cellular Reactive Oxygen Species (ROS) Production

The 16-fold enhanced chemiluminescence of coelenterazine h upon reaction with superoxide and peroxynitrite [1] makes it a premier probe for quantifying cellular oxidative stress. Its cell-permeability enables direct, live-cell monitoring of ROS bursts in response to environmental toxins, chemotherapeutic agents, or ischemia-reperfusion injury [2]. This application is critical for toxicology studies, drug safety profiling, and investigations into the molecular basis of aging and inflammation.

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